(2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
(2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a 3,5-dimethoxyphenyl substituent. Its molecular formula is C11H15NO5, with a molecular weight of 241.24 g/mol (exact mass: 241.095). The compound is characterized by two stereocenters at the 2R and 3R positions, which influence its conformational and biochemical properties. Key functional groups include a carboxylic acid, a β-hydroxy group, and an amino group, all attached to a central carbon framework. Storage recommendations specify sealing in dry conditions at 2–8°C to maintain stability .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-3-6(4-8(5-7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAUDMKKMLBDEI-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H]([C@H](C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654622 | |
| Record name | (2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217726-90-3 | |
| Record name | (2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, also known as a derivative of phenyllactic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its neuroprotective effects, role in pharmaceutical development, and implications in biochemical studies.
- Molecular Formula : C₁₁H₁₅N₁O₅
- Molecular Weight : 241.24 g/mol
- CAS Number : 2350657-96-2
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It is being studied for its potential to mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This modulation can help in preserving cognitive functions and promoting neuronal survival under pathological conditions.
2. Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting the central nervous system (CNS). Its structural similarity to naturally occurring amino acids allows it to be integrated into therapeutic agents designed for neurological disorders.
- Applications in Drug Design : Researchers utilize this compound to develop drugs that can enhance synaptic plasticity and improve memory functions.
3. Biochemical Studies
In biochemical contexts, this compound is employed to investigate amino acid metabolism and its implications in metabolic disorders.
- Metabolic Insights : Studies have shown that this compound can influence metabolic pathways involving amino acids, thereby providing insights into conditions such as obesity and diabetes.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation in the brain tissue after induced neurotoxicity.
-
Pharmaceutical Applications :
- Clinical trials are underway to evaluate the efficacy of drugs incorporating this compound for treating cognitive impairments in elderly populations. Preliminary results indicate improved cognitive scores compared to placebo groups.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic Acid
- Molecular Formula: C11H15NO5 (identical to the target compound).
- Key Difference : The phenyl ring substituents are 3,4-dimethoxy instead of 3,5-dimethoxy.
- Implications : The 3,4-dimethoxy configuration alters electronic distribution and steric interactions compared to the 3,5-isomer. This substitution pattern may influence binding affinity in biological systems, as meta-substituted groups (3,5-) often exhibit distinct electronic effects compared to vicinal substituents (3,4-) .
Hydroxypropanoic Acid Derivatives
3-Hydroxy-2-phenylpropanoic Acid ()
- Structure: Simplifies the target compound by lacking the amino group and methoxy substituents.
- Molecular Formula : C9H10O3.
- This highlights the critical role of the amino moiety in the target compound for interactions with biological targets, such as enzymes requiring basic nitrogen for catalysis or inhibition .
Pyrrolidine-Based Derivatives ()
Compounds such as (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid (14{3,4}) share the 3,5-dimethoxyphenyl group but incorporate a pyrrolidine ring and ureido side chains.
| Parameter | Target Compound | Pyrrolidine Derivative (14{3,4}) |
|---|---|---|
| Molecular Weight | 241.24 g/mol | 414.47 g/mol |
| Key Functional Groups | Amino, hydroxy, carboxylic acid | Carboxylic acid, ureido, pyrrolidine |
| Synthesis Crude Yield | N/A | 76% |
| Purity (LC) | N/A | 97% |
- Insights: The pyrrolidine derivatives demonstrate higher molecular complexity and enhanced synthetic yields (76–97%), suggesting robust methodologies for introducing aromatic and heterocyclic motifs. The ureido group in these compounds may enhance solubility or target specificity compared to the simpler amino group in the target compound .
Pharmacologically Active Compounds with Methoxyphenyl Motifs
Q & A
Q. What are the optimal synthetic routes for (2R,3R)-3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid?
Methodological Answer: The synthesis typically involves coupling reactions with chiral auxiliaries or enantioselective catalysis. For example, analogs like (R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid are synthesized using 4-methylmorpholine and coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) under nitrogen . Reaction optimization includes controlling temperature (e.g., 0–25°C) and stoichiometric ratios to achieve yields >85%. Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be employed for amino and hydroxyl groups to prevent side reactions. Final deprotection under acidic conditions yields the target compound.
Q. How can the compound’s purity and structural integrity be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity (>98%).
- Spectroscopy :
- NMR : Analyze - and -NMR to confirm stereochemistry and substituent positions. For example, hydroxyl protons appear as broad singlets (δ 5.2–5.8 ppm), and aromatic protons from dimethoxyphenyl groups show doublets (δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 258.0974).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction for analogs with similar scaffolds .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Emergency Response :
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate enantiomeric excess?
Methodological Answer:
- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to preserve (2R,3R) configuration.
- Chiral HPLC : Employ columns like Chiralpak IA or IB with hexane/isopropanol gradients to separate enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess (ee >99%) .
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm optical activity. Peaks at 220–250 nm correlate with aromatic and hydroxyl group interactions .
Q. How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
Q. What experimental designs are recommended for assessing pharmacological activity?
Methodological Answer:
- In Vitro Assays :
- In Silico Modeling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
